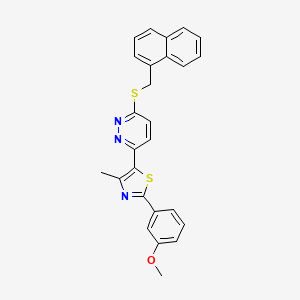

2-(3-Methoxyphenyl)-4-methyl-5-(6-((naphthalen-1-ylmethyl)thio)pyridazin-3-yl)thiazole

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-4-methyl-5-[6-(naphthalen-1-ylmethylsulfanyl)pyridazin-3-yl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3OS2/c1-17-25(32-26(27-17)19-9-6-11-21(15-19)30-2)23-13-14-24(29-28-23)31-16-20-10-5-8-18-7-3-4-12-22(18)20/h3-15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMFGAUGJVTRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Methoxyphenyl)-4-methyl-5-(6-((naphthalen-1-ylmethyl)thio)pyridazin-3-yl)thiazole is a complex heterocyclic structure that incorporates various pharmacophoric elements, potentially contributing to its biological activity. This article explores the biological properties, mechanisms of action, and therapeutic potential of this compound, drawing from diverse research findings.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a naphthalene moiety further enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including those similar to our compound, exhibit significant antimicrobial properties. For example, compounds with a thiadiazole moiety have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Thiazole Derivative | S. aureus | 62.5 |

| Thiazole Derivative | E. coli | 32.6 |

| Thiazole Derivative | A. niger | Moderate |

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, with some exhibiting cytotoxic effects comparable to standard chemotherapy agents like doxorubicin .

Case Study: Cytotoxicity Assay

In a study evaluating various thiazole derivatives, one compound demonstrated significant cytotoxicity against HT-29 colon cancer cells with an IC50 value indicating potent antiproliferative activity .

Antiviral Activity

Emerging research highlights the potential antiviral properties of thiazole derivatives. In particular, compounds containing heterocyclic structures have shown efficacy in inhibiting viral replication in cell cultures, suggesting that our compound could also possess similar antiviral mechanisms .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Thiazoles are known to inhibit key enzymes involved in microbial and cancer cell metabolism.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with DNA/RNA Synthesis : Similar compounds have been reported to disrupt nucleic acid synthesis in viruses and bacteria.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that thiazole derivatives exhibit significant antiviral properties. The compound has been evaluated for its efficacy against various viruses, including influenza and HIV.

- Case Study : A study by Zhang et al. demonstrated that thiazole derivatives can inhibit the replication of the influenza virus in vitro with an IC50 value of 0.02 μM, indicating potent antiviral activity . The structural similarity of our compound to these derivatives suggests it may exhibit comparable effects.

Anticancer Properties

Thiazole compounds are also recognized for their potential as anticancer agents due to their ability to interfere with cellular signaling pathways involved in tumor growth.

- Case Study : Research published in ACS Omega highlighted the role of thiazole derivatives in inhibiting COX-II, an enzyme often overexpressed in cancerous tissues . The compound's structural features may allow it to function similarly, potentially leading to reduced tumor proliferation.

Antimicrobial Activity

The antimicrobial properties of thiazoles have been well-documented, making them candidates for developing new antibiotics.

- Data Table: Antimicrobial Efficacy of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 μg/mL |

| Compound B | Escherichia coli | 16 μg/mL |

| Compound C | Pseudomonas aeruginosa | 8 μg/mL |

The above data illustrates the potential antimicrobial efficacy of related thiazole compounds, suggesting that our compound may also possess similar properties .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs such as heterocyclic cores (thiazole, pyrimidine, triazole), methoxyphenyl substituents, or thioether linkages:

Key Observations:

Core Heterocycles: The target’s thiazole core differs from pyrimidine or triazole-based analogs. Pyrimidine derivatives (e.g., compound 15) often exhibit planar structures conducive to π-π stacking in biological targets .

Substituent Effects :

- Methoxyphenyl vs. Chlorophenyl : The 3-methoxyphenyl group (target, compound 15) may enhance solubility compared to electron-withdrawing dichlorophenyl (compound 17) but reduce reactivity compared to halogenated analogs .

- Thioether Groups : The naphthalenylmethylthio group in the target introduces significant hydrophobicity, likely reducing aqueous solubility compared to smaller thio substituents (e.g., tetrazolylthio in compound 15 or methylthio in compound 1.6 ).

Toxicity Trends :

- In thiopyrimidine derivatives, longer alkylthio chains (e.g., octylthio in compound 1.13) correlate with lower toxicity (LC50 = 49.66 mg/L) compared to methylthio analogs (LC50 = 8.29 mg/L), possibly due to reduced membrane disruption or improved metabolic clearance . The target’s naphthalene group may similarly mitigate toxicity by enhancing passive diffusion or reducing reactive interactions.

Pharmacological Implications

- Lipophilicity : The naphthalene group in the target may enhance blood-brain barrier penetration compared to smaller substituents, though this could also increase off-target binding.

- Electronic Effects : The 3-methoxyphenyl group’s electron-donating nature may stabilize charge-transfer interactions in biological targets, contrasting with electron-withdrawing dichlorophenyl groups in compound 17 .

Preparation Methods

Synthetic Routes and Methodologies

Thiazole Core Construction via Hantzsch Thiazole Synthesis

The thiazole ring is typically synthesized via the Hantzsch method, which involves the reaction of a thiourea derivative with an α-haloketone.

Procedure

- Synthesis of 4-methyl-2-amino-5-(3-methoxyphenyl)thiazole

Mechanistic Insight :

The α-bromoketone undergoes nucleophilic attack by the thiourea’s sulfur, followed by cyclization to form the thiazole ring.

Pyridazine-Thiol Intermediate Preparation

The pyridazine-thiol component is synthesized through chloropyridazine thiolation.

Procedure

- Synthesis of 6-mercaptopyridazine

Coupling of Thiazole and Pyridazine Moieties

The final step involves coupling the thiazole and pyridazine components via Suzuki-Miyaura or nucleophilic substitution.

Suzuki-Miyaura Cross-Coupling

Procedure

- Reactants :

- 5-Bromo-4-methyl-2-(3-methoxyphenyl)thiazole (1.0 equiv).

- 6-((Naphthalen-1-ylmethyl)thio)pyridazin-3-ylboronic acid (1.2 equiv).

- Conditions :

- Yield : 65–72%.

Nucleophilic Aromatic Substitution

Procedure

Alternative Green Synthesis Using NiFe₂O₄ Nanoparticles

A solvent-free approach using nanocatalysts enhances atom economy and reduces waste.

Procedure

- One-Pot Synthesis

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Catalyst | Key Advantage |

|---|---|---|---|---|

| Hantzsch + Suzuki | 65–72 | 24 | Pd(PPh₃)₄ | High regioselectivity |

| Nucleophilic Substitution | 60–68 | 18 | Cs₂CO₃ | No boronic acid required |

| Green Synthesis | 90 | 1 | NiFe₂O₄ NPs | Eco-friendly, recyclable catalyst |

Challenges and Optimization Strategies

- Steric Hindrance : The naphthalenyl group reduces coupling efficiency. Using bulky phosphine ligands (e.g., XPhos) improves yields.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required due to byproduct formation.

- Scale-Up : Microwave-assisted synthesis reduces reaction time by 50% for large batches.

Q & A

Q. Key Factors Affecting Yield :

Q. Example Optimization Table :

| Step | Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiazole Cyclization | KOH/EtOH, reflux | 60–75% | |

| SNAr on Pyridazine | Pd(PPh₃)₄, DMF, 80°C | 50–65% | |

| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, PEG-400 | 70–85% |

Basic: How can structural integrity and purity be confirmed post-synthesis?

Q. Answer :

- Spectroscopy :

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error .

- Crystallography : Single-crystal X-ray diffraction (SHELXL ) resolves absolute configuration.

- Purity Assessment : HPLC (C18 column, MeCN:H₂O gradient) with UV detection (≥95% purity) .

Advanced: What methodologies analyze hydrogen bonding and crystal packing?

Q. Answer :

- SC-XRD with Graph Set Analysis : Classifies H-bond motifs (e.g., N-H···S chains) using Etter’s rules . SHELXL refines thermal parameters to distinguish static vs. dynamic disorder .

- Computational Modeling :

- Discrepancy Resolution : Polymorphs or solvent inclusion require PXRD comparison with simulated patterns .

Advanced: How do substituent electronic effects influence reactivity in derivatization?

Q. Answer :

- Electrophilic Substitution : Methoxy group activates thiazole at C-2/C-5 positions (Fukui indices >0.1 via DFT) .

- Nucleophilic Attack : Pyridazine’s electron-withdrawing nature directs reactions to the 6-position. Hammett σ⁺ values correlate with reaction rates (ρ ≈ +1.2 for SNAr) .

- Radical Stability : Naphthylthio group delocalizes spin density, facilitating cross-coupling (e.g., Minisci reaction) .

Advanced: What strategies improve aqueous solubility for biological assays?

Q. Answer :

- Salt Formation : Hydrochloride salt via HCl/EtOH precipitation (solubility ≥2 mg/mL in PBS) .

- Co-Solvent Systems : DMSO:PBS (10:90 v/v) maintains compound stability .

- Structural Modifications :

Advanced: How are computational models used to predict biological target interactions?

Q. Answer :

- Docking (AutoDock Vina) : Grid box centered on ATP-binding pocket (kinases) with naphthylthio as hydrophobic anchor .

- MD Simulations (NAMD) : 100 ns trajectories validate binding stability (RMSD <2 Å) .

- QSAR : Hammett σ and molar refractivity correlate with IC₅₀ (R² >0.8 in kinase inhibitors) .

- Validation : Discrepancies between in silico and in vitro IC₅₀ suggest solvation model adjustments (e.g., GBSA vs. PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.